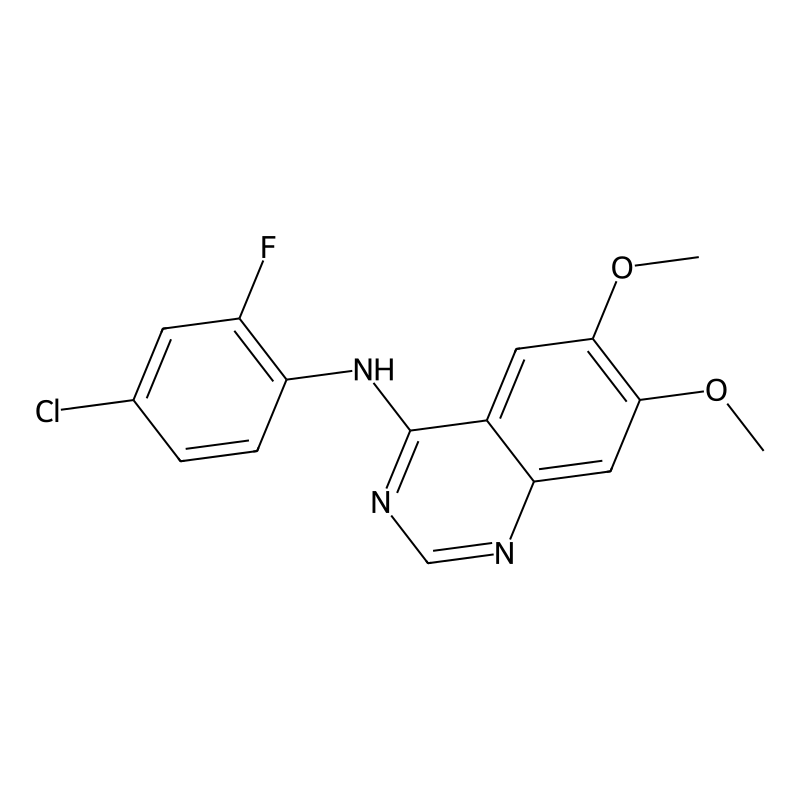

N-(4-chloro-2-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Comprehensive and Detailed Summary of the Application

ZM 306416 is used as an inhibitor of VEGF receptor tyrosine kinase in cancer research. It antagonizes the activity of KDR and Flt VEGF receptors, which are often overexpressed in various types of cancer . By inhibiting these receptors, ZM 306416 can potentially slow down tumor growth and metastasis.

Detailed Description of the Methods of Application or Experimental Procedures

ZM 306416 is typically dissolved in DMSO to a concentration of 10 mM and then further diluted to the desired concentration for in vitro or in vivo experiments . The exact dosage and treatment duration depend on the specific experimental design.

Thorough Summary of the Results or Outcomes Obtained

In vitro studies have shown that ZM 306416 can inhibit the kinase activity of VEGF receptors, thereby reducing the proliferation of cancer cells . .

Comprehensive and Detailed Summary of the Application

ZM 306416 has been used to study the regulation of cell cycle progression in human melanoma A375P cells . The compound, along with other BCR-ABL tyrosine kinase inhibitors, was found to significantly reduce cell proliferation and migration .

Detailed Description of the Methods of Application or Experimental Procedures

In the study, ZM 306416 was used alongside other BCR-ABL tyrosine kinase inhibitors (imatinib, nilotinib, and AT-9283) to treat human melanoma A375P cells . The effects of these inhibitors on cell growth were evaluated using cell proliferation and wound-healing assays .

Thorough Summary of the Results or Outcomes Obtained

The study found that ZM 306416, along with other inhibitors, significantly reduced cell proliferation and migration in A375P cells . In particular, nilotinib and AT-9283 impeded the G1/S transition of the cell cycle by down-regulating cell cycle-associated proteins, including cyclin E, cyclin A, and CDK2 .

N-(4-chloro-2-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine is a synthetic organic compound belonging to the quinazoline family. This compound features a quinazoline core substituted with a 4-chloro-2-fluorophenyl group and two methoxy groups at the 6 and 7 positions. Quinazoline derivatives are notable for their diverse biological activities, including potential therapeutic applications in oncology and as enzyme inhibitors.

- Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, potentially yielding quinazoline N-oxides.

- Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, leading to amine derivatives.

- Substitution: The compound is capable of undergoing nucleophilic substitution reactions, particularly at the fluorine-substituted phenyl ring, allowing for further functionalization.

Common reagents and conditions include:

- Oxidation with hydrogen peroxide in the presence of a catalyst.

- Reduction with sodium borohydride in methanol or ethanol.

- Nucleophilic substitution with amines or thiols under basic conditions.

N-(4-chloro-2-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine has shown significant biological activity as an epidermal growth factor receptor (EGFR) inhibitor. It interacts with the ATP-binding site of EGFR tyrosine kinase, inhibiting its activity and blocking downstream signaling pathways that promote cell proliferation and survival. This mechanism suggests its potential utility in cancer treatment by disrupting tumor growth signaling.

The synthesis of N-(4-chloro-2-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine typically involves multi-step organic reactions:

- Starting Materials: The synthesis begins with 4-chloroaniline and 6,7-dimethoxyquinazoline.

- Reaction Conditions: A common method includes a palladium-catalyzed cross-coupling reaction, such as Suzuki-Miyaura coupling.

- Purification: The final product is purified through techniques like recrystallization or chromatography to ensure high yield and purity.

Industrial production may utilize continuous flow reactors to optimize reaction conditions and enhance efficiency.

N-(4-chloro-2-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine has several applications across different fields:

- Chemistry: Serves as a building block for synthesizing more complex molecules.

- Biology: Investigated for its potential role as an enzyme inhibitor and its interactions with biological macromolecules.

- Medicine: Explored for anticancer properties and therapeutic applications targeting specific kinases.

- Industry: Utilized in the development of new materials and catalysts.

Several compounds share structural similarities with N-(4-chloro-2-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine. Notable examples include:

| Compound Name | Description |

|---|---|

| Gefitinib | An EGFR tyrosine kinase inhibitor used in cancer therapy; structurally similar to quinazolines. |

| Erlotinib | Another EGFR inhibitor; shares structural properties with gefitinib and is used in oncology. |

| Lapatinib | A dual tyrosine kinase inhibitor targeting both EGFR and HER2; utilized in breast cancer treatment. |

| N-(3-chlorophenyl)-6,7-dimethoxyquinazolin-4-amine | Known for its role as an EGFR antagonist; exhibits similar biological activity but different substituents. |

Uniqueness

N-(4-chloro-2-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine is distinguished by its specific substitution pattern on the quinazoline core, which may confer unique binding properties compared to other quinazoline derivatives. This structural feature enhances its potential efficacy as a therapeutic agent in targeted cancer therapies.

Classical Synthetic Routes

Niementowski Quinazoline Synthesis Adaptation

The Niementowski quinazoline synthesis represents one of the most established methodologies for constructing quinazoline frameworks and serves as a fundamental approach for synthesizing N-(4-chloro-2-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine [1] [2] [3]. This classical method involves the reaction of anthranilic acids with amides, typically formamide or substituted amides, under elevated temperatures ranging from 120-130°C [1] [2]. The synthesis proceeds through the formation of 4-oxo-3,4-dihydroquinazolines (3H-quinazolin-4-ones) as key intermediates [1] [2].

The mechanistic pathway involves the formation of a Schiff base intermediate, followed by intramolecular condensation to generate an imine intermediate [1]. Subsequent water elimination leads to ring closure and formation of the quinazoline derivative [1]. The reaction demonstrates excellent tolerance for various substitution patterns, with yields typically ranging from 55-96% depending on the specific substituents and reaction conditions employed [2].

For the target compound synthesis, the Niementowski approach has been successfully adapted using microwave irradiation to reduce reaction times from hours to minutes [2]. Under microwave conditions (60-500W), the reaction can be completed in 1.5-48 hours with significantly improved yields of 78-99% [2]. The use of acidic solid supports such as montmorillonite K-10, silica gel, and acidic alumina has proven particularly effective, with montmorillonite K-10 providing the highest yields [2].

Thionyl Chloride-Mediated Approaches

Thionyl chloride-mediated synthetic routes provide efficient pathways for quinazoline synthesis through acid chloride intermediate formation [4] [5] [6]. The methodology involves the initial conversion of anthranilic acid derivatives to their corresponding acid chlorides using thionyl chloride, followed by cyclization reactions to form the quinazoline core [4] [5].

The synthetic sequence typically begins with the refluxing of substituted anthranilic acids in thionyl chloride for 2 hours, often with N,N-dimethylformamide as a catalyst [6]. The resulting acid chlorides are then reacted with appropriate amines or amides to generate the cyclized quinazoline products [5]. This approach has demonstrated excellent yields of 88-95% for various quinazoline derivatives [6].

A representative procedure involves the treatment of anthranilic acid derivatives with thionyl chloride (10 mL) under reflux conditions, followed by removal of excess thionyl chloride under reduced pressure [5]. The crude acid chloride is then dissolved in acetone and added dropwise to a solution of ammonium thiocyanate in acetone, resulting in the formation of quinazoline intermediates [5]. The methodology has been successfully applied to synthesize various substituted quinazolinones with good functional group tolerance [5].

Starting from 3,4-Dimethoxy Benzaldehyde

The synthetic route involves a multi-step process beginning with the oxidation of 3,4-dimethoxy benzaldehyde to 3,4-dimethoxybenzoic acid using hydrogen peroxide in basic solution at temperatures ranging from 20-60°C [7]. The reaction typically requires 2-10 hours and provides the benzoic acid derivative in excellent yields [7]. Subsequent nitration of the benzoic acid using nitric acid (concentration 65-97%) at temperatures between 15-50°C yields 4,5-dimethoxy-2-nitrobenzoic acid [7].

The nitrobenzoic acid is then reduced to the corresponding amine using iron powder and hydrochloric acid in sodium chloride solution at 60-85°C [7]. The resulting 4,5-dimethoxy-2-aminobenzoic acid is cyclized with sodium cyanate to form 2,4-dihydroxy-6,7-dimethoxyquinazoline [7]. Final chlorination with phosphorus oxychloride at 80-120°C, followed by ammoniation with ammonia solution, yields the desired quinazoline framework [7].

Contemporary Synthetic Strategies

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful contemporary approach for quinazoline preparation, offering significant advantages in terms of reaction times, yields, and environmental sustainability [2] [8] [9]. The methodology leverages the unique heating properties of microwave irradiation to achieve rapid and efficient synthetic transformations [2] [8].

The Niementowski quinazoline synthesis under microwave conditions demonstrates remarkable efficiency, with reaction times reduced from hours to minutes while maintaining excellent yields [2]. The first reported microwave-assisted Niementowski reaction involved the treatment of anthranilic acid with formamide under solvent-free conditions using a household microwave oven [2]. This approach provided high-purity quinazolinone derivatives with operational simplicity and straightforward work-up procedures [2].

Advanced microwave protocols employ acidic solid supports such as montmorillonite K-10, which provides optimal yields in quinazoline synthesis [2]. The reaction conditions typically involve microwave power settings of 60-500W at temperatures ranging from 70-150°C for durations of 1.5-48 hours [2]. The methodology demonstrates excellent functional group tolerance and can accommodate various substitution patterns on both the anthranilic acid and formamide components [2].

Contemporary microwave-assisted approaches have been extended to three-component reactions, enabling the simultaneous formation of multiple bonds in a single operation [8]. These methods utilize aldehydes, 2-aminobenzophenones, and ammonium acetate under microwave conditions to generate quinazoline derivatives in excellent yields [8].

Copper-Mediated Tandem C-H Amination

Copper-mediated tandem C-H amination represents a cutting-edge approach for quinazoline synthesis, offering unique advantages in terms of atom economy and functional group tolerance [10] [11] [12]. This methodology exploits the ability of copper catalysts to activate C-H bonds and facilitate subsequent amination reactions [10] [11].

The copper-catalyzed radical methylation/C-H amination/oxidation cascade demonstrates exceptional efficiency in quinazoline synthesis [10] [11]. The reaction employs dicumyl peroxide as both an oxidant and a methyl source, with electron paramagnetic resonance spectroscopy confirming the generation of methyl radicals from the peroxide [10] [11]. The methodology typically utilizes copper salts such as Cu(OTf)2 with silver carbonate as a co-oxidant in dimethylformamide at temperatures of 140°C [10] [11].

The reaction mechanism involves the initial formation of a copper-substrate complex, followed by oxidative addition and base-mediated complexation with amidine components [12]. Reductive elimination generates the N-arylation species, which undergoes intramolecular nucleophilic attack to form the quinazoline ring system [12]. Final aerobic oxidation completes the transformation to yield the desired quinazoline products [12].

One-pot three-component copper-catalyzed procedures have been developed for quinazoline synthesis, where solvents function as reactants and various functional groups are well tolerated [13]. The methodology employs copper chloride/4-hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) catalytic systems with oxygen as the terminal oxidizing agent [13].

Flow Chemistry Applications

Flow chemistry applications in quinazoline synthesis represent a significant advancement in process chemistry, offering superior control over reaction parameters and enabling scalable synthesis [14] [15]. The continuous flow approach is particularly valuable for the synthesis of N-(4-chloro-2-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine due to its complex functionalization requirements [14] [15].

The development of continuous flow processes for highly functionalized quinazoline organozinc intermediates demonstrates the practical utility of this approach [14] [15]. Traditional cryogenic batch metalation processes suffer from instability issues above -60°C, presenting logistical challenges for manufacturing scale implementation [14] [15]. The continuous flow methodology addresses these limitations through precise temperature control and residence time management [14] [15].

The flow chemistry approach employs a combination of plug flow and continuous stirred tank reactors to address challenges related to reactor fouling caused by precipitation of inorganic solids [14] [15]. Process analytical technology (PAT) and modeling studies enable optimization of reaction kinetics and provide insights into component reaction mechanisms [14] [15].

Laboratory proof-of-concept experiments have successfully translated to multi-kilogram scale production with excellent yields and performance in subsequent cross-coupling reactions [14] [15]. The methodology demonstrates particular advantages for the synthesis of densely functionalized quinazoline systems where traditional batch processes face scalability limitations [14] [15].

Process Optimization and Scale-up Considerations

Solvent-Free Nitration Techniques

Solvent-free nitration techniques represent a significant advancement in green chemistry approaches to quinazoline synthesis, offering substantial environmental and economic benefits [16] [17]. These methodologies eliminate the need for hazardous organic solvents while maintaining high reaction efficiency and product quality [16] [17].

The utilization of montmorillonite K-10 as a solid support has proven particularly effective in solvent-free quinazoline synthesis [16] [17]. The clay mineral provides an acidic environment that facilitates the nitration process while offering easy separation and potential for reuse [16] [17]. Reactions conducted under ultrasonic irradiation demonstrate enhanced reaction rates and improved yields compared to conventional thermal methods [16] [17].

Ultrasonic irradiation accelerates organic reactions through intense turbulence and micro-scale liquid circulation currents, resulting in homogeneous mixing at the molecular level [16]. The methodology typically employs water bath sonication conditions with controlled frequency and power settings to optimize reaction outcomes [16]. Reaction times are significantly reduced, and the process demonstrates excellent reproducibility across different substrate classes [16].

The solvent-free approach has been successfully applied to the synthesis of 3-substituted 2-methyl quinazoline-4(3H)-ones using anthranilic acid, acetic anhydride, and primary amines under ultrasonic irradiation [16]. The methodology provides yields ranging from 83-92% with simplified work-up procedures and minimal environmental impact [16].

Catalytic Hydrogenation Methods

Catalytic hydrogenation methods play a crucial role in quinazoline synthesis, particularly for the reduction of nitro groups and the preparation of key amine intermediates [18] [19]. The methodology employs various metal catalysts including platinum, nickel, and copper-chromium systems under controlled hydrogen pressure conditions [18] [19].

The kinetics of catalytic hydrogenation have been extensively studied, with Adams' platinum catalyst demonstrating excellent performance in acetic acid medium under hydrogen pressure of 64 pounds per square inch [18]. The reaction proceeds through a zero-order kinetic profile with respect to hydrogen acceptor concentration and first-order dependence on hydrogen pressure [18]. The rate is directly proportional to the catalyst amount employed [18].

Quinoline hydrogenation to tetrahydroquinoline occurs as a one-step process in the temperature range of 17-37°C [18]. The methodology demonstrates excellent selectivity, with specific rate constants determined for different catalyst systems [18]. The purity of starting materials is critical for consistent results, requiring storage under nitrogen atmosphere to prevent oxidation [18].

Contemporary catalytic hydrogenation approaches employ heterogeneous catalysts that can be easily separated and recycled [19]. The methodology demonstrates excellent scalability from laboratory to industrial scale, with consistent product quality and minimal waste generation [19]. Advanced catalyst systems show enhanced activity and selectivity for specific functional group transformations [19].

Green Chemistry Approaches

Green chemistry approaches to quinazoline synthesis emphasize sustainability, atom economy, and environmental compatibility [20] [21] [22]. These methodologies prioritize the use of benign solvents, renewable feedstocks, and catalytic systems that minimize waste generation [20] [21].

Metal-free synthesis of quinazolines through organocatalytic oxidation represents a significant advancement in green chemistry [20] [21]. The methodology employs salicylic acid derivatives as organocatalysts with atmospheric oxygen as the terminal oxidant [20] [21]. The reaction system demonstrates excellent atom economy with environmental factor (E-factor) values of 2.7 and reaction mass efficiency (RME) of 73% [20] [21].

The green oxidation approach utilizes 4,6-dihydroxysalicylic acid as a catalyst with boron trifluoride etherate as a Lewis acid activator [20] [21]. The reaction proceeds through a four-step mechanism involving oxidative imine synthesis, intermolecular condensation, intramolecular cyclization, and aromatization [20] [21]. The methodology achieves yields up to 81% while maintaining excellent selectivity [20] [21].

Water-based synthesis protocols have been developed using environmentally benign solvents and catalytic systems [22]. These approaches demonstrate compatibility with various functional groups and can be scaled from laboratory to industrial applications [22]. The methodology emphasizes the use of renewable resources and recyclable catalysts to minimize environmental impact [22].

Structure-Activity Relationship (SAR) Guided Modifications

Methoxy Substitution Patterns at Positions 6 and 7

The methoxy substitution pattern at positions 6 and 7 of the quinazoline ring system represents a critical structural feature that significantly influences the biological activity and binding characteristics of N-(4-chloro-2-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine [23] [24] [25]. Extensive structure-activity relationship studies have demonstrated that the 6,7-dimethoxy substitution pattern is optimal for enhancing binding affinity and selectivity toward target proteins [23] [24].

The 6,7-dimethoxy substitution extends into the solvent-accessible region of the binding site, forming additional interactions that contribute to the overall binding affinity [23]. These methoxy groups are positioned to interact with specific amino acid residues in the target protein, creating a network of favorable contacts that enhance the compound's biological activity [23]. The dimethoxy substitution pattern is consistently associated with high activity across multiple studies, establishing it as a privileged structural motif [23].

Comparative studies examining different methoxy substitution patterns have revealed that the 6,7-dimethoxy configuration is superior to other possible arrangements [24] [25]. The positioning of methoxy groups at these specific positions optimizes the electronic properties of the quinazoline ring system while maintaining favorable steric interactions with the target binding site [24] [25]. Alternative substitution patterns, including 5,6-dimethoxy and 7,8-dimethoxy configurations, demonstrate reduced activity profiles [24] [25].

The methoxy groups contribute to the overall pharmacological profile by enhancing membrane permeability and improving the compound's drug-like properties [24]. The electron-donating nature of the methoxy substituents modulates the electronic distribution within the quinazoline system, affecting both binding affinity and selectivity characteristics [24].

Halogen Incorporation in the Phenyl Ring

Halogen incorporation in the phenyl ring of N-(4-chloro-2-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine represents a sophisticated approach to optimize binding interactions and enhance biological activity [26] [27] [28]. The specific positioning of chlorine at the 4-position and fluorine at the 2-position of the phenyl ring creates a unique electronic environment that promotes favorable protein-ligand interactions [26] [27].

The chlorine substitution at the para-position of the phenyl ring enhances hydrophobic interactions within the binding pocket, contributing to increased binding affinity [26] [27]. Structure-activity relationship studies have demonstrated that halogen substitutions follow a general activity order of fluorine > chlorine > bromine, with fluorine providing the optimal balance of electronic effects and steric considerations [26] [27].

The fluorine substitution at the ortho-position serves multiple functions in the molecular design [26]. The high electronegativity of fluorine creates favorable dipole interactions with the target protein, while its small size minimizes steric hindrance [26]. The fluorine atom can participate in halogen bonding interactions, providing additional binding affinity through directional non-covalent interactions [26].

Systematic studies examining different halogen substitution patterns have revealed that the 4-chloro-2-fluoro configuration is optimal for biological activity [26] [27] [28]. The combination of these specific halogen substitutions creates a synergistic effect that enhances both binding affinity and selectivity [26] [27]. Alternative halogen patterns, including 3-chloro-4-fluoro and 2-chloro-4-fluoro configurations, demonstrate reduced activity profiles [26] [27].

The halogen substitutions also influence the compound's pharmacokinetic properties, including membrane permeability and metabolic stability [28]. The strategic placement of halogens can modulate the compound's lipophilicity and improve its overall drug-like characteristics [28].

Quinazoline Ring Modifications

Quinazoline ring modifications represent a fundamental aspect of structure-activity relationship optimization for N-(4-chloro-2-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine [23] [24] [29]. The quinazoline core serves as the primary pharmacophore, and strategic modifications at specific positions can dramatically influence biological activity and selectivity profiles [23] [24].

The N-1 position of the quinazoline ring is critical for hydrogen bonding interactions with methionine residues (Met793 and Met769) in the target protein [23]. Substitution at this position generally results in decreased activity due to steric hindrance of these essential hydrogen bonds [23]. The unsubstituted N-1 position is therefore optimal for maintaining high binding affinity [23].

The N-3 position participates in water-mediated hydrogen bonding interactions with threonine residues (Thr766 and Thr830) through water bridges [23]. These interactions contribute significantly to the binding affinity and selectivity of the compound [23]. Substitution at the N-3 position is generally detrimental to activity due to disruption of these water-mediated contacts [23].

The C-2 position of the quinazoline ring modulates the overall molecular properties and binding mode [23] [29]. Methyl substitution at this position is generally well-tolerated and can enhance binding affinity through favorable hydrophobic interactions [23] [29]. The C-2 position also influences the compound's selectivity profile and can be modified to optimize target specificity [23].

The C-4 position is essential for biological activity and requires aniline substitution for effective ATP-binding pocket interaction [23]. The 4-aniline moiety extends into the hydrophobic pocket I and generates novel interactions that are unavailable to the natural ATP substrate [23]. This substitution is mandatory for achieving high binding affinity and represents a key structural requirement for quinazoline-based inhibitors [23].

Regioselective Synthesis Approaches

Regioselective synthesis approaches are essential for the efficient preparation of N-(4-chloro-2-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine with precise control over substitution patterns and stereochemistry [30] [31] [32]. These methodologies ensure the formation of desired regioisomers while minimizing the production of unwanted side products [30] [31].

The development of regioselective methodologies relies on careful control of reaction conditions, including temperature, solvent selection, and catalyst choice [30] [31]. Iodine-facilitated annulation relay reactions have proven particularly effective for achieving high regioselectivity in quinazoline synthesis [30]. The methodology employs sequential annulation and dehydrogenative aromatization processes to construct the quinazoline framework with excellent regiochemical control [30].

Nucleophilic aromatic substitution reactions provide another avenue for regioselective quinazoline synthesis [31] [32]. The methodology exploits the differential reactivity of various positions on the quinazoline ring system to achieve selective substitution patterns [31] [32]. Computational studies using density functional theory have identified specific positions with higher LUMO coefficients that are more susceptible to nucleophilic attack [32].

The regioselective synthesis of 4-azido-6,7-dimethoxy-2-sulfonylquinazolines demonstrates the application of advanced synthetic strategies [31]. The methodology employs sulfonyl group migration reactions caused by azide-tetrazole equilibrium to achieve precise regiocontrol [31]. The approach provides access to valuable precursors for C-2 regioselective modifications in quinazoline systems [31].

Reaction Mechanism Elucidation

The elucidation of reaction mechanisms in quinazoline synthesis provides fundamental insights into the molecular processes underlying these transformations and enables the development of more efficient synthetic methodologies [33] [34] [35]. Understanding the mechanistic pathways facilitates optimization of reaction conditions and prediction of product outcomes [33] [34].

The Niementowski quinazoline synthesis mechanism involves several key steps, beginning with the formation of a Schiff base intermediate between the anthranilic acid and formamide components [1] [34]. The reaction proceeds through intramolecular condensation to generate an imine intermediate, followed by water elimination and ring closure to form the quinazoline product [1] [34]. The mechanism has been extensively studied using spectroscopic techniques and computational methods [1] [34].

Transition-metal-free quinazoline synthesis mechanisms have been investigated using advanced analytical techniques, including high-pressure liquid chromatography-high resolution mass spectrometry and electron paramagnetic resonance spectroscopy [33]. These studies have revealed the involvement of radical intermediates and the role of oxidative processes in quinazoline formation [33].

The mechanism of iodine-mediated quinazoline synthesis involves the generation of radical intermediates that initiate the reaction sequence [33]. The process proceeds through imine formation, followed by reaction with 2-aminobenzylamine substrates to form successive intermediates [33]. The final step involves dehydrogenative aromatization to afford the desired quinazoline product with regeneration of the iodine catalyst [33].

Computational studies have provided valuable insights into the electronic factors governing regioselectivity in quinazoline synthesis [32] [35]. Density functional theory calculations have identified specific orbital interactions and activation energies that determine the preferred reaction pathways [32] [35]. These studies have enabled the development of predictive models for reaction outcomes and optimization strategies [32] [35].